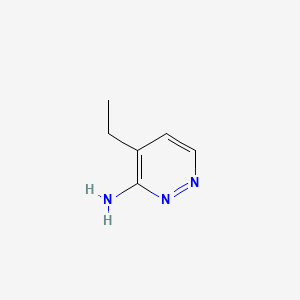

4-Ethylpyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

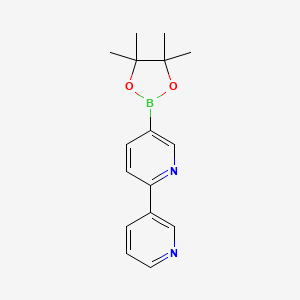

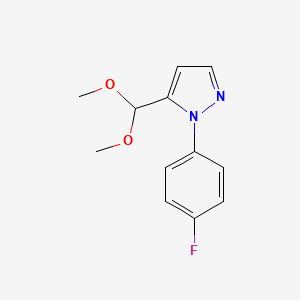

“4-Ethylpyridazin-3-amine” is a chemical compound with the molecular formula C6H9N3. It has an average mass of 123.156 Da and a monoisotopic mass of 123.079643 Da .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as “4-Ethylpyridazin-3-amine”, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .

Chemical Reactions Analysis

While specific chemical reactions involving “4-Ethylpyridazin-3-amine” were not found in the retrieved sources, pyridazine derivatives in general have been studied extensively. They are known to undergo a variety of chemical reactions, often involving changes to the substituents at various positions on the heterocyclic ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Ethylpyridazin-3-amine” include its molecular formula C6H9N3, average mass 123.156 Da, and monoisotopic mass 123.079643 Da . Detailed information about its melting point, boiling point, density, and other physical and chemical properties was not found in the retrieved sources.

Applications De Recherche Scientifique

Photocatalytic Properties in Water Treatment : The study by Liu et al. (2015) indicates that derivatives of 4-Ethylpyridazin-3-amine can be used in visible light photocatalysis for dye wastewater treatment.

Interaction with Plasmid DNA : According to Lynn and Langer (2000), compounds related to 4-Ethylpyridazin-3-amine demonstrate potential in interacting electrostatically with plasmid DNA, which could be significant for gene therapy applications.

Synthesis of Antimicrobial Agents : Research by Bektaş et al. (2007) explores the synthesis of new 1,2,4-Triazole derivatives from 4-Ethylpyridazin-3-amine, indicating its use in developing antimicrobial agents.

Synthesis of PAF-Receptor Antagonists : The work of Benmehdi et al. (2008) demonstrates the synthesis of 4-aminopiperidines from 4-Ethylpyridazin-3-amine for potential use as PAF-receptor antagonists.

Pseudohaloborane Adducts Synthesis : A study by Das and Maiti (1990) focuses on synthesizing pseudohaloborane adducts from 4-Ethylpyridazin-3-amine, indicating potential applications in materials science and coordination chemistry.

Synthesis of Amine Adducts of Copper(II)-N-acetyl-β-alaninate : Research by Menabue et al. (1983) explores the synthesis of ternary complexes involving 4-Ethylpyridazin-3-amine, which could be relevant in the field of inorganic chemistry.

Synthesis of N-(2-pyridyl)amides as Antiinflammatory Agents : The study by Ukrainets et al. (1993) investigates the synthesis of N-(2-pyridyl)amides from 4-Ethylpyridazin-3-amine, suggesting its role in developing non-steroidal antiinflammatory drugs.

Amination of Aryl Halides : Research by Lang et al. (2001) shows the use of 4-Ethylpyridazin-3-amine in the amination of aryl halides, a crucial reaction in organic synthesis.

Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones : The work of Ismail and Wibberley (1967) involves the treatment of pyrido[4,3-d][1,3]oxazin-4-ones with amines, including 4-Ethylpyridazin-3-amine, for potential pharmaceutical applications.

Orientations Futures

Propriétés

IUPAC Name |

4-ethylpyridazin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-3-4-8-9-6(5)7/h3-4H,2H2,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJICSHBUIEYOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716981 |

Source

|

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylpyridazin-3-amine | |

CAS RN |

1314931-11-7 |

Source

|

| Record name | 4-Ethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)

![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)

![7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B596125.png)